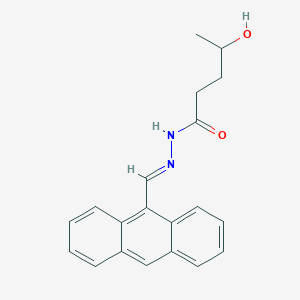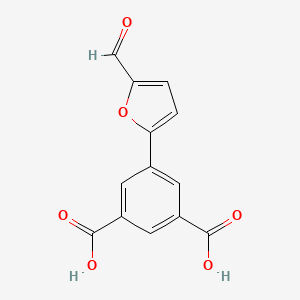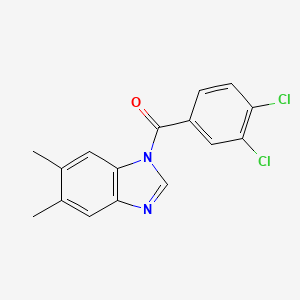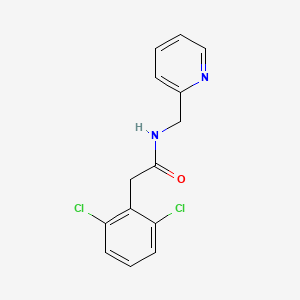
N'-(9-anthrylmethylene)-4-hydroxypentanohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(9-anthrylmethylene)-4-hydroxypentanohydrazide, also known as ANTH, is a fluorescent probe that is used in various scientific research applications. ANTH is a chemical compound that has a unique structure that allows it to bind to certain molecules and emit light when excited.
Applications De Recherche Scientifique
N'-(9-anthrylmethylene)-4-hydroxypentanohydrazide has a wide range of scientific research applications. It is commonly used as a fluorescent probe to study the binding of small molecules to proteins and nucleic acids. N'-(9-anthrylmethylene)-4-hydroxypentanohydrazide has also been used to study the conformational changes of proteins and the dynamics of protein-protein interactions. In addition, N'-(9-anthrylmethylene)-4-hydroxypentanohydrazide has been used to study the structure and function of membrane proteins.
Mécanisme D'action
The mechanism of action of N'-(9-anthrylmethylene)-4-hydroxypentanohydrazide involves the binding of the probe to a target molecule. When N'-(9-anthrylmethylene)-4-hydroxypentanohydrazide binds to a target molecule, it undergoes a conformational change that results in the emission of light. The emission of light can be measured using a fluorometer or a microscope equipped with a fluorescence filter.
Biochemical and Physiological Effects:
N'-(9-anthrylmethylene)-4-hydroxypentanohydrazide is a non-toxic compound and does not have any known biochemical or physiological effects. It is commonly used in vitro and in vivo experiments to study the binding of small molecules to proteins and nucleic acids.
Avantages Et Limitations Des Expériences En Laboratoire
N'-(9-anthrylmethylene)-4-hydroxypentanohydrazide has several advantages for lab experiments. It is a highly sensitive probe that can detect low concentrations of target molecules. It is also a non-invasive probe that does not require any modifications to the target molecule. However, N'-(9-anthrylmethylene)-4-hydroxypentanohydrazide has some limitations. It is a relatively large probe that may interfere with the binding of small molecules to proteins and nucleic acids. It also has a limited range of excitation and emission wavelengths, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for N'-(9-anthrylmethylene)-4-hydroxypentanohydrazide research. One direction is the development of new N'-(9-anthrylmethylene)-4-hydroxypentanohydrazide derivatives that have improved sensitivity and selectivity for specific target molecules. Another direction is the use of N'-(9-anthrylmethylene)-4-hydroxypentanohydrazide in live-cell imaging experiments to study the dynamics of protein-protein interactions and the localization of membrane proteins. Finally, N'-(9-anthrylmethylene)-4-hydroxypentanohydrazide can be used in combination with other fluorescent probes to study complex biological systems.
Méthodes De Synthèse
The synthesis of N'-(9-anthrylmethylene)-4-hydroxypentanohydrazide involves several steps. The first step is the condensation of anthraldehyde with 4-hydroxypentanohydrazide in the presence of a catalyst such as acetic acid. The resulting product is then purified by recrystallization. The purity of N'-(9-anthrylmethylene)-4-hydroxypentanohydrazide can be determined by using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Propriétés
IUPAC Name |
N-[(E)-anthracen-9-ylmethylideneamino]-4-hydroxypentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-14(23)10-11-20(24)22-21-13-19-17-8-4-2-6-15(17)12-16-7-3-5-9-18(16)19/h2-9,12-14,23H,10-11H2,1H3,(H,22,24)/b21-13+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMWOXUSEQDJRKX-FYJGNVAPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NN=CC1=C2C=CC=CC2=CC3=CC=CC=C31)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CCC(=O)N/N=C/C1=C2C=CC=CC2=CC3=CC=CC=C31)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(9-Anthrylmethylene)-4-hydroxyvalerohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3,5-dimethylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5714217.png)


![7-[2-(4-methoxyphenyl)-2-oxoethoxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5714232.png)
![ethyl 1-[(cyclopentylamino)carbonothioyl]-4-piperidinecarboxylate](/img/structure/B5714244.png)

![4-chloro-3-{[(2,4-dimethylphenyl)amino]sulfonyl}benzamide](/img/structure/B5714253.png)




![4-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2H-1,4-benzothiazin-3(4H)-one](/img/structure/B5714311.png)
![N'-[(2,4,5-trimethoxybenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5714316.png)